PSI-6206-13C,d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

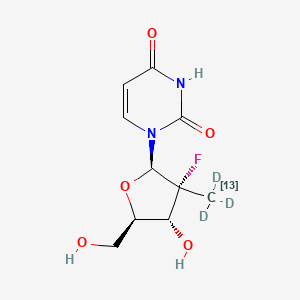

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1/i1+1D3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKKGZQTGXJVKW-CWDGLZGLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Antiviral Mechanism of PSI-6206: A Technical Guide

For Immediate Release

Shanghai, China – November 25, 2025 – PSI-6206, a nucleoside analog, demonstrates potent antiviral activity through the competitive inhibition of the viral RNA-dependent RNA polymerase (RdRp). This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its scientific evaluation. The isotopically labeled variant, PSI-6206-13C,d3, serves as a crucial tool in pharmacokinetic and metabolic studies, enabling precise tracking and quantification of the compound.

Core Mechanism of Action

PSI-6206 is the deaminated derivative of PSI-6130 and functions as a competitive inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B polymerase)[1][2][3]. While PSI-6206 itself exhibits low potency against the HCV replicon in cell-based assays, its therapeutic efficacy is realized through intracellular conversion to its active 5'-triphosphate form, PSI-6206-TP (also referred to as RO2433-TP)[1][2]. This active metabolite directly competes with natural nucleotides for incorporation into the nascent viral RNA chain.

The key to its inhibitory action lies in the 2'-C-methyl group on the ribose sugar. Once incorporated, this modification creates a steric hindrance that prevents the formation of the next phosphodiester bond, effectively terminating viral RNA chain elongation. This mechanism of non-obligate chain termination is a hallmark of this class of antiviral agents.

Beyond its well-documented anti-HCV activity, PSI-6206 has also been investigated for its potential against other RNA viruses. Studies have shown its ability to inhibit the RdRp of Coxsackievirus B3 (CVB3), indicating a broader spectrum of antiviral potential.

Quantitative Antiviral Profile

The antiviral activity and cellular toxicity of PSI-6206 have been characterized in various in vitro systems. The following table summarizes key quantitative data.

| Parameter | Virus/System | Value | Reference |

| EC50 | Coxsackievirus B3 (CVB3) | 34.6 µM | |

| EC90 | Hepatitis C Virus (HCV) Replicon | >100 µM | |

| Selectivity Index (SI) | Coxsackievirus B3 (CVB3) | >10 |

Intracellular Activation Pathway

The conversion of PSI-6206 to its active triphosphate form is a critical step in its mechanism of action. This multi-step phosphorylation cascade is carried out by host cell kinases.

Caption: Intracellular phosphorylation of PSI-6206.

Experimental Protocols

HCV Replicon Assay

This cell-based assay is fundamental for evaluating the antiviral activity of compounds against HCV replication.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selective pressure.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of PSI-6206.

-

Incubation: Plates are incubated for 48-72 hours to allow for HCV replication and the effects of the compound to manifest.

-

RNA Extraction: Total cellular RNA is extracted using a commercial kit.

-

Quantitative Real-Time RT-PCR (qRT-PCR): HCV RNA levels are quantified by qRT-PCR using primers and probes specific for a conserved region of the HCV genome.

-

Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC50) or 90% (EC90) is calculated relative to untreated control cells.

Cytotoxicity Assay (MTT Assay)

This assay is performed in parallel with the antiviral assays to determine the concentration of the compound that is toxic to the host cells.

Methodology:

-

Cell Culture: Host cells (e.g., HeLa or Huh-7) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with the same serial dilutions of PSI-6206 as in the antiviral assay.

-

Incubation: Plates are incubated for the same duration as the antiviral assay.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.

Experimental Workflow for Antiviral Evaluation

The overall workflow for assessing the antiviral efficacy and selectivity of a compound like PSI-6206 involves a coordinated set of experiments.

Caption: Workflow for in vitro antiviral evaluation.

References

PSI-6206-13C,d3 as an Inhibitor of HCV NS5B Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PSI-6206, a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. While PSI-6206 itself exhibits low antiviral activity, its intracellular triphosphate metabolite, RO2433-TP, is a potent inhibitor of the viral RNA-dependent RNA polymerase. This document details the mechanism of action, metabolic activation pathway, and inhibitory potency of PSI-6206 and its active form. Furthermore, it provides comprehensive experimental protocols for key assays used to characterize its antiviral profile and discusses the application of its stable isotope-labeled form, PSI-6206-13C,d3, in pharmacokinetic studies.

Introduction

The Hepatitis C Virus (HCV) NS5B polymerase is a critical enzyme for viral replication and a primary target for direct-acting antiviral (DAA) therapies.[1][2] Nucleoside and nucleotide inhibitors are a major class of DAAs that mimic natural substrates of the polymerase, leading to chain termination of the nascent viral RNA.[2] PSI-6206 (also known as RO2433) is the deaminated derivative of PSI-6130, a potent cytidine nucleoside analog inhibitor of HCV NS5B polymerase.[3][4] Although PSI-6206 itself demonstrates minimal activity in cell-based HCV replicon systems, it is a crucial metabolite of PSI-6130 and its anabolized triphosphate form is a key contributor to the overall antiviral effect. The deuterated and carbon-13 labeled version, this compound, serves as an important tool in the study of the compound's pharmacokinetics.

Mechanism of Action

The primary mechanism of action of PSI-6206's active form, RO2433-TP, is the inhibition of the HCV NS5B RNA-dependent RNA polymerase. As a uridine triphosphate analog, RO2433-TP competes with the natural nucleotide substrate for incorporation into the growing viral RNA chain. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral RNA and thus halting replication. This targeted inhibition of the viral polymerase is highly specific, with minimal impact on host cellular polymerases.

Metabolic Activation

PSI-6206 is a prodrug that requires intracellular phosphorylation to its active 5'-triphosphate form, RO2433-TP. It is also a metabolite of the more potent nucleoside inhibitor, PSI-6130. The metabolic activation of PSI-6130 follows two main pathways within human hepatocytes:

-

Direct Phosphorylation of PSI-6130: PSI-6130 is sequentially phosphorylated by cellular kinases to PSI-6130-monophosphate, -diphosphate, and finally to the active PSI-6130-triphosphate.

-

Deamination and Phosphorylation: PSI-6130-monophosphate can be deaminated by deoxycytidylate deaminase to form PSI-6206-monophosphate (RO2433-MP). This is then further phosphorylated by cellular kinases to RO2433-diphosphate and subsequently to the active RO2433-triphosphate (RO2433-TP).

The formation of RO2433-TP is significant as it has a considerably longer intracellular half-life (approximately 38 hours) compared to PSI-6130-TP (approximately 4.7 hours), contributing to a sustained antiviral effect.

Metabolic activation pathway of PSI-6130.

Quantitative Data

The following tables summarize the inhibitory potency of PSI-6206 and its triphosphate form, RO2433-TP.

Table 1: In Vitro Inhibition of HCV NS5B Polymerase by RO2433-TP

| Compound | Assay | Target | IC50 (µM) |

| RO2433-TP | HCV Replicase RNA Synthesis | Native HCV Replicase | 1.19 |

Table 2: Antiviral Activity of PSI-6206 in Cell-Based HCV Replicon Assays

| Compound | Cell Line | HCV Genotype | Assay | EC90 (µM) |

| PSI-6206 | Huh-7 | 1b | Subgenomic Replicon | >100 |

Experimental Protocols

In Vitro HCV NS5B Polymerase Inhibition Assay (Radioactive)

This protocol describes a method to determine the inhibitory activity of a compound against recombinant HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase (C-terminally truncated for solubility)

-

RNA template (e.g., poly(A))

-

RNA primer (e.g., oligo(U)12-18)

-

Radiolabeled UTP (e.g., [α-³²P]UTP or [α-³³P]UTP)

-

Unlabeled ATP, CTP, GTP, and UTP

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Test compound (e.g., RO2433-TP) dissolved in DMSO

-

DE81 filter paper

-

Wash buffers (e.g., 0.5 M Na₂HPO₄, water, ethanol)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, RNA template, and RNA primer.

-

Add serial dilutions of the test compound (or DMSO as a control) to the reaction mixture.

-

Initiate the reaction by adding the recombinant HCV NS5B polymerase and the nucleotide mix (containing both labeled and unlabeled UTP).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Spot the reaction mixture onto DE81 filter paper.

-

Wash the filter paper sequentially with 0.5 M Na₂HPO₄, water, and ethanol to remove unincorporated nucleotides.

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Workflow for HCV NS5B polymerase inhibition assay.

HCV Subgenomic Replicon Assay (Luciferase Reporter)

This protocol describes a cell-based assay to evaluate the antiviral activity of a compound in a human hepatoma cell line harboring an HCV subgenomic replicon with a luciferase reporter.

Materials:

-

Huh-7 cells stably harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.

-

Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

-

Test compound (e.g., PSI-6206) dissolved in DMSO.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the Huh-7 replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the test compound dilutions (or medium with DMSO as a control).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

In a parallel plate, assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxicity of the compound.

-

Calculate the percentage of inhibition of HCV replication for each compound concentration based on the reduction in luciferase activity relative to the DMSO control.

-

Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values by plotting the percentage of inhibition and cell viability against the compound concentration, respectively.

Workflow for HCV subgenomic replicon assay.

Application of this compound

This compound is a stable isotope-labeled version of PSI-6206. The incorporation of heavy isotopes (¹³C and deuterium) allows for its use as an internal standard in mass spectrometry-based bioanalytical methods. This is crucial for accurate quantification of PSI-6206 and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates during pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly precise and accurate measurements of drug concentrations over time.

Conclusion

PSI-6206, through its active triphosphate metabolite RO2433-TP, is a significant contributor to the anti-HCV activity of its parent compound, PSI-6130. Understanding its mechanism of action as a chain-terminating inhibitor of the NS5B polymerase and its metabolic activation pathway is essential for the development of effective nucleoside/nucleotide-based HCV therapies. The experimental protocols provided herein offer a framework for the characterization of such inhibitors, while the use of stable isotope-labeled analogs like this compound is indispensable for robust pharmacokinetic profiling. This comprehensive technical guide serves as a valuable resource for researchers dedicated to the discovery and development of novel antiviral agents against HCV.

References

- 1. A nonisotopic assay method for hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Application of stable isotope methodology to study the pharmacokinetics, bioavailability and metabolism of nitrendipine after i.v. and p.o. administration - PMC [pmc.ncbi.nlm.nih.gov]

structure and chemical properties of PSI-6206-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure and chemical properties of PSI-6206-13C,d3, an isotopically labeled form of the potent hepatitis C virus (HCV) NS5B polymerase inhibitor, PSI-6206. PSI-6206, also known as GS-331007, is the deaminated metabolite of the prodrug Sofosbuvir. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in quantitative bioanalytical methods. Furthermore, it outlines the metabolic activation pathway of the parent compound, PSI-6206, and provides illustrative experimental protocols relevant to its characterization.

Structure and Chemical Identity

This compound is a stable isotope-labeled nucleoside analog. The labeling with one carbon-13 atom and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of PSI-6206 in biological matrices.[1]

Chemical Structure of PSI-6206:

Molecular Formula:

-

PSI-6206: C₁₀H₁₃FN₂O₅

-

This compound: C₉[¹³C]H₁₀D₃FN₂O₅[2]

Synonyms:

Physicochemical Properties

The physicochemical properties of PSI-6206 are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of the isotopically labeled this compound are considered to be nearly identical to the unlabeled compound, with the exception of its molecular weight.

| Property | PSI-6206 | This compound | Reference |

| Molecular Weight | 260.22 g/mol | 264.23 g/mol | [4] |

| Appearance | White to off-white solid powder | Solid | |

| Melting Point | 237-238 °C | Not available | |

| Density | 1.6 ± 0.1 g/cm³ | Not available | |

| LogP | -0.77 | Not available | |

| Hydrogen Bond Donor Count | 3 | Not available | |

| Hydrogen Bond Acceptor Count | 6 | Not available | |

| Rotatable Bond Count | 2 | Not available | |

| Purity | ≥99% | ≥99% |

Solubility: PSI-6206 exhibits solubility in various solvents. A representative formulation shows a solubility of ≥ 2.5 mg/mL (9.61 mM) in a solution of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.

Mechanism of Action and Metabolic Activation

PSI-6206 itself demonstrates low inhibitory activity against the HCV replicon. Its potent antiviral effect is manifested through its active triphosphate form, RO2433-TP. PSI-6206 is the deaminated derivative of PSI-6130, and its metabolic activation pathway involves sequential phosphorylation. This process is carried out by host cell kinases. The resulting triphosphate analog acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication.

The metabolic activation of nucleoside analogs like PSI-6206 is a critical step for their antiviral activity. While the specific enzymes for PSI-6206 phosphorylation are not explicitly detailed in the provided search results, the pathway is analogous to that of other similar nucleoside inhibitors.

Caption: Metabolic activation pathway of PSI-6206.

Experimental Protocols

Quantification of PSI-6206 in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of PSI-6206. Specific parameters may require optimization based on the instrumentation and matrix used.

Caption: Workflow for LC-MS/MS quantification of PSI-6206.

Methodology:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound solution of a known concentration. This serves as the internal standard for accurate quantification.

-

Perform protein precipitation by adding a solvent such as acetonitrile or methanol.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

For cleaner samples, a solid-phase extraction (SPE) step can be employed to remove interfering matrix components.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a suitable liquid chromatography system. A reverse-phase column is typically used for the separation of nucleoside analogs.

-

The mobile phase composition and gradient will need to be optimized to achieve good separation of PSI-6206 from other matrix components.

-

The eluent from the LC system is introduced into a tandem mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both PSI-6206 and this compound.

-

-

Data Analysis:

-

A calibration curve is generated by analyzing a series of standards containing known concentrations of PSI-6206 and a fixed concentration of the internal standard.

-

The concentration of PSI-6206 in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is an indispensable tool for the accurate quantification of PSI-6206 in preclinical and clinical research. Its stable isotope labeling ensures that its chemical and physical behavior is nearly identical to the unlabeled analyte, leading to reliable and reproducible results in bioanalytical assays. A thorough understanding of its properties and the metabolic activation of its parent compound is essential for researchers in the field of antiviral drug development. This guide provides a foundational understanding to facilitate further research and application of this important molecule.

References

An In-depth Technical Guide to PSI-6206 and its Stable Isotope-Labeled Analogue PSI-6206-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PSI-6206, a nucleoside analogue and its stable isotope-labeled counterpart, PSI-6206-13C,d3. PSI-6206 is the deaminated metabolite of PSI-6130, a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. While PSI-6206 itself exhibits low direct antiviral activity, its phosphorylated form is an active inhibitor of the viral polymerase. The deuterated and carbon-13 labeled this compound serves as a critical internal standard for the accurate quantification of PSI-6206 in biological matrices during preclinical and clinical development. This document details the mechanism of action, summarizes key chemical and biological data, outlines relevant experimental protocols, and provides visual diagrams of the pertinent biochemical pathways and analytical workflows.

Introduction

PSI-6206, also known by the designations RO 2433 and GS-331007, is a uridine nucleoside analogue. It is the deaminated derivative of the cytidine analogue PSI-6130, a compound that has demonstrated significant inhibitory effects on HCV replication.[1][2] The primary molecular target of these compounds is the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[2][3]

The development and evaluation of antiviral nucleoside analogues like PSI-6206 necessitate robust and accurate bioanalytical methods to characterize their pharmacokinetic and metabolic profiles. To this end, stable isotope-labeled internal standards are indispensable. This compound is a deuterated and carbon-13 enriched version of PSI-6206, designed for use in mass spectrometry-based quantification assays.[1] Deuteration, the replacement of hydrogen with its heavier, stable isotope deuterium, can in some instances alter the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect. However, the primary application of this compound is to serve as an ideal internal standard, co-eluting with the analyte of interest but distinguishable by its higher mass, thereby ensuring precise quantification.

Core Compound Data

The following tables summarize the key properties of PSI-6206 and its isotopically labeled form, this compound.

| Property | PSI-6206 | This compound |

| Synonyms | RO 2433, GS-331007 | RO-2433-13C,d3 |

| Chemical Formula | C₁₀H₁₃FN₂O₅ | C₉[¹³C]H₁₀D₃FN₂O₅ |

| Molecular Weight | 260.22 g/mol | ~264.23 g/mol |

| Primary Function | Active metabolite of PSI-6130; HCV NS5B Polymerase Inhibitor (as triphosphate) | Internal standard for bioanalytical quantification of PSI-6206 |

| Antiviral Activity (EC₉₀) | >100 µM against HCV replicon | Not applicable (used as an analytical standard) |

Table 1: Comparative Properties of PSI-6206 and this compound

| Pharmacokinetic Parameter (in Rhesus Monkeys, as metabolite of PSI-6130) | Value (Mean ± SD) |

| Oral Bioavailability (Total: PSI-6130 + PSI-6206) | 64% ± 26% |

| Relative Percent Exposure to PSI-6206 (Oral vs. IV of PSI-6130) | 70% vs. 20% |

Table 2: Pharmacokinetic Data of PSI-6206 in Rhesus Monkeys

Mechanism of Action and Metabolic Activation

PSI-6206 is a prodrug that requires intracellular phosphorylation to its active triphosphate form. The parent compound, PSI-6130 (a cytidine analogue), can be deaminated to PSI-6206 (a uridine analogue). Both nucleosides are then successively phosphorylated by host cell kinases to their respective 5'-triphosphate forms. These triphosphorylated metabolites act as competitive inhibitors of the HCV NS5B polymerase. They are incorporated into the nascent viral RNA strand, leading to chain termination and halting viral replication.

Caption: Metabolic activation of PSI-6130/PSI-6206 and inhibition of HCV NS5B polymerase.

Experimental Protocols

In Vitro HCV NS5B Polymerase Inhibition Assay

This protocol outlines a typical method to determine the inhibitory activity of compounds against the HCV NS5B polymerase.

-

Enzyme and Template Preparation: Recombinant HCV NS5B polymerase is expressed and purified. A synthetic RNA template, such as a poly(A) template with a biotinylated oligo(U) primer, is prepared.

-

Reaction Mixture: A reaction buffer is prepared containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 100 mM KCl, and 0.1 mg/mL BSA.

-

Compound Preparation: Test compounds (e.g., PSI-6206-TP) are serially diluted in DMSO and added to the reaction wells.

-

Initiation of Reaction: The reaction is initiated by adding the NS5B enzyme, the RNA template/primer, and a mixture of ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [³H]-UTP).

-

Incubation: The reaction plate is incubated at 30°C for 2 hours to allow for RNA synthesis.

-

Termination and Detection: The reaction is stopped by adding EDTA. The newly synthesized biotinylated RNA is captured on a streptavidin-coated plate. The incorporation of the radiolabeled nucleotide is quantified using a scintillation counter.

-

Data Analysis: The concentration of the compound that inhibits 50% of the polymerase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.

In Vitro Metabolic Stability Assay in Human Hepatocytes

This protocol describes a general procedure to assess the metabolic stability of a compound using cryopreserved human hepatocytes.

-

Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and suspended in incubation medium (e.g., Williams' E Medium). Cell viability is assessed using trypan blue exclusion.

-

Incubation Setup: Hepatocyte suspension is added to a multi-well plate. The plate is pre-incubated in a humidified incubator at 37°C with 5% CO₂.

-

Compound Addition: The test compound (PSI-6206) is added to the wells at a final concentration (e.g., 1 µM).

-

Time-Course Sampling: Aliquots of the cell suspension are collected at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Reaction Quenching: The enzymatic reactions in the collected samples are immediately stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also contains the internal standard (this compound).

-

Sample Processing: Samples are centrifuged to pellet cell debris. The supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life (t₁/₂) can be calculated.

Bioanalytical Quantification of PSI-6206 using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

This protocol details the use of this compound for the quantification of PSI-6206 in a biological matrix like plasma.

-

Sample Preparation: To a known volume of plasma sample, a fixed amount of the internal standard (this compound) in solution is added.

-

Protein Precipitation: Plasma proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile or methanol). The sample is vortexed and then centrifuged at high speed.

-

Extraction: The clear supernatant containing the analyte and internal standard is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase.

-

LC Separation: The reconstituted sample is injected into a liquid chromatography system. The analyte and internal standard are separated from other matrix components on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid.

-

MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both PSI-6206 and this compound.

-

Quantification: A calibration curve is generated by analyzing samples with known concentrations of PSI-6206 and a fixed concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of PSI-6206 in the unknown samples is determined from this calibration curve.

Caption: Workflow for the quantification of PSI-6206 using a deuterated internal standard.

Conclusion

PSI-6206 is an important molecule in the study of HCV therapeutics, acting as the deaminated metabolite of the potent polymerase inhibitor PSI-6130. While its direct antiviral potency is low, its intracellular triphosphate form is a key active species. The development of its stable isotope-labeled analogue, this compound, has been crucial for advancing the preclinical and clinical understanding of this class of compounds. By serving as an ideal internal standard, this compound enables highly accurate and precise quantification of PSI-6206 in complex biological matrices, a fundamental requirement for robust pharmacokinetic and metabolic studies. This technical guide provides researchers with the foundational knowledge and methodological framework for working with these compounds in a drug development context.

References

An In-depth Technical Guide to the Developmental and Metabolic Relationship of PSI-6206, Sofosbuvir, and PSI-6130

For Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the intricate relationship between three key molecules in the development of Hepatitis C Virus (HCV) therapies: PSI-6130, PSI-6206, and the landmark drug sofosbuvir. We will explore their roles as developmental precursors, metabolites, and bioanalytical tools, providing a comprehensive overview for the drug development community.

Introduction: The Quest for an HCV Cure

The fight against chronic Hepatitis C infection spurred the development of direct-acting antivirals (DAAs) targeting essential viral machinery.[1] A primary target has been the HCV NS5B RNA-dependent RNA polymerase, an enzyme critical for viral replication.[2][3] Nucleoside and nucleotide analogs, which mimic natural substrates to disrupt this process, have been a cornerstone of this research.[4][5] This guide traces the evolutionary path from early-stage nucleoside analogs like PSI-6130 and its metabolite PSI-6206 to the highly successful phosphoramidate prodrug, sofosbuvir.

Foundational Compounds: PSI-6130 and its Metabolite PSI-6206

PSI-6130: A Promising Cytidine Analog

PSI-6130 (β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine) is a potent cytidine nucleoside analog designed to inhibit the HCV NS5B polymerase. Like all nucleoside analogs, PSI-6130 requires intracellular phosphorylation to its active triphosphate form (PSI-6130-TP) to exert its antiviral effect.

-

Mechanism of Action: Once converted to its triphosphate form, PSI-6130-TP competes with natural nucleotides for incorporation into the growing viral RNA strand by the NS5B polymerase. Its integration leads to chain termination, halting viral replication.

PSI-6206: The Uridine Metabolite

Inside the cell, PSI-6130 undergoes metabolic conversion. A key step is deamination, where the cytidine analog is converted into its corresponding uridine analog, PSI-6206 (also known as GS-331007 or RO2433). This conversion can happen at the nucleoside or monophosphate level. PSI-6206 can also be phosphorylated to an active triphosphate form (PSI-6206-TP or RO2433-TP), which contributes to the overall antiviral activity by inhibiting the NS5B polymerase. However, PSI-6130-TP is a more potent inhibitor of the viral polymerase than PSI-6206-TP.

The relationship between PSI-6130 and PSI-6206 is that of a parent compound and its metabolite. While PSI-6130 showed promise, challenges related to efficient delivery and phosphorylation in vivo led researchers to explore prodrug strategies.

The Breakthrough: Sofosbuvir (PSI-7977), a Phosphoramidate Prodrug

Sofosbuvir (formerly PSI-7977) represents a paradigm shift in HCV treatment. It is a phosphoramidate prodrug of a uridine nucleotide analog, ingeniously designed to efficiently deliver the active monophosphate form into hepatocytes, bypassing the often inefficient initial phosphorylation step that limits many nucleoside analogs.

Intracellular Activation Pathway

Sofosbuvir's activation is a multi-step intracellular cascade:

-

Ester Hydrolysis: Upon entering the hepatocyte, the carboxyl ester of sofosbuvir is rapidly hydrolyzed by cellular enzymes like Cathepsin A (CatA) and Carboxylesterase 1 (CES1).

-

Phosphoramidate Cleavage: The phosphoramidate moiety is then cleaved by Histidine Triad Nucleotide-binding Protein 1 (HINT1).

-

Formation of the Monophosphate: This process efficiently yields the key monophosphate metabolite, GS-606574.

-

Successive Phosphorylations: Cellular kinases, specifically UMP-CMP kinase and nucleoside diphosphate kinase (NDPK), further phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate metabolite, GS-461203.

-

Chain Termination: The active triphosphate, GS-461203, is incorporated by the HCV NS5B polymerase into the viral RNA, causing chain termination and stopping replication.

Following dephosphorylation of the active triphosphate, the inactive nucleoside metabolite GS-331007 (PSI-6206) is formed, which is the predominant circulating species and is eliminated renally. Thus, PSI-6206 is the major, inactive, circulating metabolite of sofosbuvir .

The Role of PSI-6206-13C,d3: A Bioanalytical Tool

This compound is a stable isotope-labeled (SIL) version of PSI-6206. In drug development, SIL compounds are critical for quantitative bioanalysis, particularly in assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Function as an Internal Standard: A known quantity of this compound is added to biological samples (e.g., plasma) during analysis. Because it is chemically and physically almost identical to the non-labeled PSI-6206, it behaves the same way during sample extraction, preparation, and analysis. The mass spectrometer can differentiate between the labeled (internal standard) and unlabeled (analyte) compound due to the mass difference from the 13C and deuterium (d) atoms. By comparing the detector response of the analyte to the known concentration of the internal standard, researchers can accurately and precisely quantify the concentration of PSI-6206 in the sample, correcting for any variability in the analytical process.

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed compounds, providing a basis for comparison of their antiviral potency.

Table 1: In Vitro Antiviral Activity against HCV Replicons

| Compound | HCV Genotype | Assay System | EC50 / EC90 (µM) | Citation(s) |

| PSI-6130 | GT-1b (Con1) | Replicon Assay | EC50: 0.51 | |

| GT-1a (H77) | Replicon Assay | EC50: 0.30 | ||

| PSI-6206 | Wild Type | Replicon Assay | EC90: >100 | |

| Sofosbuvir | GT-1 to 6 | NS5B Polymerase Assay | Broadly active |

Table 2: In Vitro Inhibitory Activity of Triphosphate Metabolites

| Triphosphate Metabolite | Target | Ki (µM) | IC50 (µM) | Citation(s) |

| PSI-6130-TP | Wild Type NS5B | - | - | |

| PSI-6206-TP | Wild Type NS5B | 0.42 | - | |

| HCV Replicase | - | 1.19 |

Experimental Protocols

Protocol: HCV Replicon Assay for Antiviral Activity (EC50 Determination)

This assay is fundamental for assessing a compound's ability to inhibit HCV RNA replication in a cellular context.

-

Cell Seeding: Plate human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon into 96-well plates. The replicon often contains a reporter gene like luciferase or a selectable marker like the neomycin resistance gene.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., PSI-6130) in cell culture medium. Add the diluted compounds to the plated cells. Include no-drug (vehicle) controls.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 48-72 hours).

-

Quantification of Replication:

-

For Luciferase Replicons: Lyse the cells and measure luciferase activity using a luminometer. Lower light output relative to the control indicates inhibition of replication.

-

For qRT-PCR: Isolate total RNA from the cells and quantify HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR).

-

-

Cytotoxicity Assessment: In parallel, treat non-replicon-containing cells with the same compound dilutions and measure cell viability (e.g., using an MTS or CellTiter-Glo assay) to ensure observed antiviral effects are not due to cytotoxicity.

-

Data Analysis: Plot the percentage of replication inhibition against the compound concentration. Use a non-linear regression model to calculate the 50% effective concentration (EC50).

Protocol: In Vitro Metabolism Assay

This assay helps elucidate the metabolic fate of a drug candidate.

-

Reaction Setup: Prepare an incubation mixture containing a source of metabolic enzymes (e.g., human liver microsomes, S9 fraction, or recombinant enzymes like CatA, CES1, HINT1), a buffered solution, and any necessary cofactors (e.g., NADPH for CYP-mediated reactions).

-

Initiation: Pre-warm the mixture to 37°C. Add the test compound (e.g., sofosbuvir or PSI-6130) to initiate the reaction.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and immediately add them to a "stop solution" (e.g., cold acetonitrile) to quench the enzymatic reaction.

-

Sample Preparation: Centrifuge the quenched samples to pellet proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites (e.g., PSI-6206 from PSI-6130, or the monophosphate of sofosbuvir).

-

Data Analysis: Plot the concentration of the parent drug and metabolites over time to determine the rate of metabolism and identify the metabolic pathway.

Conclusion

The journey from PSI-6130 to sofosbuvir encapsulates a story of rational drug design and metabolic optimization. PSI-6130 and its metabolite PSI-6206 were important early-generation nucleoside analogs that provided critical insights into NS5B polymerase inhibition. The limitations of these direct nucleosides paved the way for the development of sofosbuvir, a sophisticated phosphoramidate prodrug that solved the challenge of intracellular delivery. In this context, PSI-6206 holds a dual identity: it is a metabolite of the early candidate PSI-6130 and also the primary inactive, circulating metabolite of the final drug, sofosbuvir. Finally, the isotopically labeled version, this compound, serves as an indispensable tool in the precise bioanalysis required for modern drug development, completing the interconnected relationship of these three molecules.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 4. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Finally sofosbuvir: an oral anti-HCV drug with wide performance capability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PSI-6206-13C,d3 for Studying Viral Replication Kinetics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PSI-6206, a nucleoside analog utilized in the study of viral replication, with a focus on its application in Hepatitis C Virus (HCV) and Coxsackievirus B3 (CVB3) research. We will delve into its mechanism of action, present quantitative data from antiviral assays, and provide detailed experimental protocols. The isotopically labeled form, PSI-6206-13C,d3, is primarily employed as a tracer for quantification in pharmacokinetic and metabolic studies, leveraging techniques like mass spectrometry to understand the compound's distribution and fate within biological systems. The antiviral activity data presented herein pertains to the unlabeled PSI-6206 compound.

Core Concepts and Mechanism of Action

PSI-6206 is a uridine nucleoside analog and a deaminated derivative of PSI-6130. By itself, PSI-6206 exhibits low antiviral potency. Its activity is dependent on intracellular phosphorylation to its 5'-triphosphate form, PSI-6206-TP (also known as RO2433-TP). This active metabolite functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.

The metabolic activation of PSI-6206 to its triphosphate form is a critical step for its antiviral activity. The related compound, PSI-6130, is phosphorylated to its monophosphate form and then deaminated to produce PSI-6206 monophosphate. This is subsequently phosphorylated by cellular kinases to the active triphosphate form.[1] PSI-6206-TP, once formed, competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain. Upon incorporation, it leads to chain termination, thereby halting viral replication.[2]

Quantitative Data Summary

The antiviral activity of PSI-6206 and its active triphosphate form has been quantified against HCV and CVB3. The following tables summarize the key data points.

Table 1: Antiviral Activity and Cytotoxicity of PSI-6206 against Hepatitis C Virus (HCV)

| Compound/Metabolite | Assay System | Target | Parameter | Value | Reference |

| PSI-6206 | HCV Replicon (Huh-7 cells) | Viral Replication | EC90 | >100 µM | [3] |

| PSI-6206 | Huh-7 cells | Cell Viability | CC50 | >100 µM | [3] |

| PSI-6206-TP | HCV Replicase Assay | HCV Replicase | IC50 | 1.19 µM | [4] |

| PSI-6206-TP | Recombinant Enzyme Assay | HCV NS5B Polymerase | IC50 | 0.52 µM | |

| PSI-6206-TP | Recombinant Enzyme Assay | HCV NS5B Polymerase | Kᵢ | 0.42 µM | |

| PSI-6206-TP | Primary Human Hepatocytes | Metabolite Stability | t½ | 38 hours |

Table 2: Antiviral Activity of PSI-6206 against Coxsackievirus B3 (CVB3)

| Compound | Assay System | Parameter | Value | Reference |

| PSI-6206 | CPE-based Assay (Vero cells) | EC50 | ~34.6 µM | |

| PSI-6206 | Virus Yield-Reduction Assay | Viral Titer Reduction | ~1.8-fold |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of viral replication kinetics studies. Below are protocols for key experiments mentioned in the literature for evaluating compounds like PSI-6206.

HCV Subgenomic Replicon Assay

This assay is fundamental for assessing the intracellular antiviral activity of compounds against HCV replication.

Objective: To determine the concentration at which a compound inhibits HCV RNA replication by 50% (EC50) or 90% (EC90) in a stable cell line containing a subgenomic HCV replicon.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., with a luciferase reporter gene).

-

Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 for selection.

-

PSI-6206 stock solution (in DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HCV replicon-harboring Huh-7 cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete DMEM without G418. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Dilution: Prepare serial dilutions of PSI-6206 in complete DMEM. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).

-

Treatment: Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and DMSO only as a negative control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Normalize the luciferase readings to the negative control. Plot the percentage of inhibition against the compound concentration and calculate the EC50 and EC90 values using a non-linear regression model.

Quantitative Real-Time RT-PCR for HCV RNA

This method quantifies the amount of viral RNA to measure the effect of the antiviral compound.

Objective: To quantify the reduction in HCV RNA levels in replicon cells or infected cells after treatment with PSI-6206.

Materials:

-

Treated cells from the replicon assay or a viral infection study.

-

RNA extraction kit (e.g., TRIzol or column-based kits).

-

Reverse transcriptase and reagents for cDNA synthesis.

-

HCV-specific primers and probe for the 5' non-coding region.

-

qPCR master mix.

-

Real-time PCR instrument.

Procedure:

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase and HCV-specific primers.

-

Real-Time PCR: Set up the real-time PCR reaction with the synthesized cDNA, HCV-specific primers and probe, and qPCR master mix.

-

Amplification and Detection: Run the reaction on a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle.

-

Quantification: Determine the cycle threshold (Ct) values. Quantify the viral RNA levels by comparing the Ct values to a standard curve of known HCV RNA concentrations.

Plaque Assay for Coxsackievirus B3 (CVB3)

This assay measures the amount of infectious virus by counting plaque-forming units (PFU).

Objective: To determine the titer of infectious CVB3 in a sample, often used in virus yield-reduction assays.

Materials:

-

HeLa or Vero cells.

-

6-well plates.

-

CVB3-containing samples (e.g., from treated and untreated infected cell cultures).

-

Serum-free DMEM.

-

Agarose overlay medium (DMEM with 2% FBS and 0.5% agarose).

-

Crystal violet staining solution.

Procedure:

-

Cell Seeding: Seed HeLa or Vero cells in 6-well plates to form a confluent monolayer.

-

Serial Dilution: Prepare 10-fold serial dilutions of the virus-containing samples in serum-free DMEM.

-

Infection: Remove the medium from the cells and infect the monolayer with 200 µL of each viral dilution. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.

-

Agarose Overlay: Aspirate the inoculum and overlay the cells with 2 mL of agarose overlay medium.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

-

Staining: Fix the cells with 10% formalin and stain with crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well and calculate the viral titer in PFU/mL.

Visualizations of Experimental Workflow and Viral Life Cycle Intervention

The following diagrams illustrate a typical experimental workflow for testing antiviral compounds and how PSI-6206 intervenes in the viral life cycle.

References

- 1. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

Understanding the Antiviral Activity of PSI-6206: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the antiviral properties of PSI-6206, a molecule of interest in the study of Hepatitis C Virus (HCV) therapeutics. While the isotopically labeled version, PSI-6206-13C,d3, serves as a crucial tool for metabolic and pharmacokinetic studies, its intrinsic antiviral activity is embodied by the parent compound, PSI-6206. This document will focus on the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize PSI-6206 and its precursors.

Introduction to PSI-6206 and its Analogs

PSI-6206 (also known as RO-2433) is the deaminated derivative of PSI-6130, a potent and selective nucleoside inhibitor of the HCV NS5B polymerase.[1][2] this compound is a stable isotope-labeled version of PSI-6206, designed for use as an internal standard in quantitative analytical assays.[1][3] The antiviral activity of this class of compounds originates from their ability to be metabolized into their 5'-triphosphate form, which then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase.

Mechanism of Action

The antiviral activity of PSI-6206 is contingent on its intracellular conversion to its active triphosphate metabolite. This process, while less efficient for PSI-6206 compared to its parent compound PSI-6130, is the cornerstone of its inhibitory function.

Metabolic Activation Pathway

The metabolic activation of PSI-6206 to its triphosphate form (PSI-6206-TP or RO2433-TP) is a critical step for its antiviral activity. While PSI-6206 itself demonstrates minimal direct antiviral effect, its triphosphate derivative is an active inhibitor of the HCV NS5B polymerase.[4] The formation of the 5'-triphosphate of both PSI-6130 and PSI-6206 increases over time, reaching a steady state at approximately 48 hours.

Figure 1: Metabolic activation pathway of PSI-6206.

Inhibition of HCV NS5B Polymerase

The active metabolite, PSI-6206-TP, acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It mimics the natural nucleotide substrates, and its incorporation into the growing viral RNA chain leads to chain termination, thus halting viral replication.

Figure 2: Mechanism of HCV NS5B polymerase inhibition by PSI-6206-TP.

Quantitative Antiviral Data

PSI-6206 exhibits low potency in cell-based HCV replicon assays. The majority of the potent antiviral activity is attributed to its parent compound, PSI-6130.

| Compound | Assay | Cell Line | Parameter | Value (µM) |

| PSI-6206 | HCV Replicon | Huh-7 | EC90 | >100 |

| PSI-6130 | HCV Replicon | Huh-7 | EC50 | ~0.4 |

Note: Data is compiled from publicly available sources. EC50/EC90 values can vary between different replicon genotypes and assay conditions.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the antiviral activity of compounds like PSI-6206.

HCV Replicon Assay

This cell-based assay is fundamental for assessing the antiviral activity of compounds against HCV replication.

Figure 3: General workflow for an HCV replicon assay.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are cultured in appropriate media.

-

Compound Preparation: PSI-6206 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Treatment: The cultured cells are treated with the various concentrations of PSI-6206.

-

Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the compound to take effect.

-

RNA Isolation: Total cellular RNA is extracted from the cells.

-

qRT-PCR: The levels of HCV RNA are quantified using a quantitative real-time reverse transcription PCR (qRT-PCR) assay.

-

Data Analysis: The reduction in HCV RNA levels is used to calculate the half-maximal effective concentration (EC50) and 90% effective concentration (EC90).

NS5B Polymerase Inhibition Assay

This is a biochemical assay to determine the direct inhibitory effect of the compound's active form on the HCV polymerase.

Methodology:

-

Reagents: The assay mixture includes recombinant HCV NS5B polymerase, a synthetic RNA template, ribonucleotides (including a labeled nucleotide), and the active triphosphate form of the inhibitor (PSI-6206-TP).

-

Reaction: The polymerase reaction is initiated and allowed to proceed for a set period.

-

Quenching: The reaction is stopped.

-

Detection: The amount of newly synthesized RNA is quantified, typically by measuring the incorporation of the labeled nucleotide.

-

Data Analysis: The concentration of the inhibitor that reduces the polymerase activity by 50% (IC50) is determined.

Conclusion

This compound is a valuable research tool for analytical purposes, while the antiviral activity resides in the unlabeled PSI-6206 molecule, primarily through its conversion to the active triphosphate form. Although PSI-6206 itself shows low potency in cell-based assays, the study of its mechanism of action provides crucial insights into the broader class of nucleoside inhibitors targeting the HCV NS5B polymerase. Further research into the metabolic activation and polymerase inhibition of PSI-6206 and its analogs continues to be a key area in the development of more effective HCV therapies.

References

An In-depth Technical Guide to Preliminary Studies Involving PSI-6206 and its Isotopically Labeled Analog PSI-6206-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies and core concepts surrounding PSI-6206, a nucleoside analog investigated for its potential antiviral activity, and its isotopically labeled counterpart, PSI-6206-¹³C,d₃, used in pharmacokinetic and metabolic studies. This document synthesizes available data on its mechanism of action, metabolic activation, and the experimental protocols used for its evaluation.

Core Concepts and Mechanism of Action

PSI-6206, also known as RO-2433, is the deaminated derivative of PSI-6130, a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] While PSI-6206 itself demonstrates low intrinsic antiviral activity in cell-based HCV replicon assays, its significance lies in its role as a metabolic precursor to the active antiviral agent.[2]

The antiviral activity of PSI-6206 is dependent on its intracellular conversion to its 5'-triphosphate form, PSI-6206-TP. This triphosphate analog acts as a competitive inhibitor of the HCV NS5B polymerase, a critical enzyme for viral replication. Upon incorporation into the nascent viral RNA chain, PSI-6206-TP leads to chain termination, thereby halting viral replication.

The isotopically labeled version, PSI-6206-¹³C,d₃, incorporates heavy isotopes of carbon and hydrogen. This labeling allows for its differentiation from the endogenous and unlabeled drug molecules in biological samples using mass spectrometry. Consequently, PSI-6206-¹³C,d₃ serves as a crucial tracer for quantitative analysis in pharmacokinetic and metabolism studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vitro studies of PSI-6206 and its active triphosphate form.

Table 1: In Vitro Anti-HCV Activity of PSI-6206

| Compound | Assay | Cell Line | Parameter | Value |

| PSI-6206 | HCV Replicon | Huh-7 | EC₅₀ | >100 µM |

Table 2: Inhibitory Activity of PSI-6206-TP against HCV NS5B Polymerase

| Compound | Enzyme | Parameter | Value |

| PSI-6206-TP | Wild-Type HCV NS5B | Kᵢ | 0.42 µM |

| PSI-6206-TP | S282T Mutant HCV NS5B | Kᵢ | 22 µM |

Table 3: Intracellular Half-life of Triphosphate Metabolites in Primary Human Hepatocytes

| Compound | Half-life (t½) |

| PSI-6130-TP | 4.7 hours |

| PSI-6206-TP | 38 hours |

Signaling and Metabolic Pathways

The metabolic activation of PSI-6206 is a critical step for its antiviral activity. The following diagram illustrates the key metabolic transformations.

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of PSI-6206.

HCV NS5B Polymerase Inhibition Assay

This assay determines the inhibitory activity of the triphosphate form of the nucleoside analog on the recombinant HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase (purified)

-

RNA template (e.g., poly(A) or a heteropolymeric sequence)

-

RNA primer (e.g., oligo(U))

-

Nucleoside triphosphates (ATP, CTP, GTP, UTP)

-

Radiolabeled nucleotide (e.g., [α-³²P]UTP or [α-³³P]UTP)

-

PSI-6206-TP (or other test compounds)

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.5 U/µL RNase inhibitor)

-

DE81 filter paper

-

Wash buffer (e.g., 0.5 M Na₂HPO₄)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, RNA template, and RNA primer.

-

Add varying concentrations of the test inhibitor (PSI-6206-TP) to the reaction mixture.

-

Initiate the reaction by adding the HCV NS5B polymerase, unlabeled NTPs, and the radiolabeled NTP.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).

-

Spot the reaction mixture onto DE81 filter paper.

-

Wash the filter paper extensively with the wash buffer to remove unincorporated nucleotides.

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

HCV Replicon Assay

This cell-based assay measures the inhibitory effect of a compound on HCV RNA replication within human hepatoma cells.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

-

PSI-6206 (or other test compounds)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells into 96-well plates at an appropriate density.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of the test compound (PSI-6206) in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the test compound.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

At the end of the incubation, remove the medium and lyse the cells.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luciferase activity using a luminometer.

-

Calculate the percent inhibition of HCV replication for each compound concentration and determine the EC₅₀ value.

Intracellular Triphosphate Analysis using LC-MS/MS

This method is used to quantify the intracellular concentration of the active triphosphate metabolite. The use of an isotopically labeled internal standard, such as the triphosphate form of PSI-6206-¹³C,d₃, is essential for accurate quantification.

Materials:

-

Hepatocytes (e.g., primary human hepatocytes or Huh-7 cells)

-

PSI-6206

-

Triphosphate of PSI-6206-¹³C,d₃ (as internal standard)

-

Cell lysis buffer

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubate hepatocytes with PSI-6206 for various time points.

-

At each time point, wash the cells with cold PBS to remove extracellular compound.

-

Lyse the cells and add the internal standard.

-

Precipitate proteins by adding cold acetonitrile.

-

Centrifuge to pellet the protein precipitate.

-

Analyze the supernatant containing the intracellular metabolites by LC-MS/MS.

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify PSI-6206-TP and the internal standard.

-

Construct a standard curve to determine the concentration of PSI-6206-TP in the samples.

Conclusion

The preliminary studies on PSI-6206 highlight its role as a prodrug that, upon metabolic activation to its triphosphate form, effectively inhibits the HCV NS5B polymerase. The extended intracellular half-life of PSI-6206-TP suggests the potential for a sustained antiviral effect. The use of the isotopically labeled analog, PSI-6206-¹³C,d₃, is instrumental for precise pharmacokinetic and metabolic profiling. The experimental protocols detailed herein provide a foundation for the continued investigation and characterization of this and similar nucleoside polymerase inhibitors. Further research is warranted to fully elucidate the clinical potential of this antiviral strategy.

References

Methodological & Application

Application Notes and Protocols for PSI-6206-13C,d3 in HCV Replicon Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6206 is a nucleoside analog that acts as an inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. It is the deaminated derivative of PSI-6130.[1][2][3] While PSI-6206 itself exhibits low potency in cell-based HCV replicon assays, its intracellularly formed 5'-triphosphate metabolite is a potent inhibitor of the viral polymerase.[1][2] The low activity of the parent compound is attributed to inefficient phosphorylation in cells. The isotopically labeled version, PSI-6206-13C,d3, incorporates stable isotopes of carbon and hydrogen. This labeling makes it a valuable tool in drug development, primarily as an internal standard for highly sensitive and specific quantification in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). This allows for precise tracking of the compound's uptake, metabolism, and pharmacokinetics.

Mechanism of Action

PSI-6206, as a nucleoside analog, requires intracellular phosphorylation to its active triphosphate form, RO 2433-TP. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase. Once incorporated, it acts as a chain terminator, halting viral RNA replication. The triphosphate form, RO 2433-TP, has been shown to inhibit RNA synthesis by the HCV replicase with an IC50 of 1.19 µM.

Quantitative Data Summary

The following table summarizes the available quantitative data for PSI-6206 and its related compounds. It is important to note that PSI-6206 itself has very low activity in replicon assays, with an EC90 greater than 100 µM. More potent activity is observed with its prodrugs or the triphosphate form.

| Compound | Assay | Cell Line/System | Endpoint | Value | Citation |

| PSI-6206 | HCV Replicon Assay | Huh-7 | EC90 | > 100 µM | |

| PSI-6206 | HCV Replicon Assay | Huh-7 | EC50 | > 89 µM | |

| RO 2433-TP (triphosphate of PSI-6206) | HCV Replicase Inhibition | In vitro | IC50 | 1.19 µM | |

| PSI-7851 (phosphoramidate prodrug of PSI-6206 monophosphate) | HCV RNA Replication | - | EC50 | 1.62 µM |

Experimental Protocols

Protocol 1: Evaluation of Antiviral Activity of this compound in a Luciferase-Based HCV Replicon Assay

This protocol describes a method to determine the 50% effective concentration (EC50) of this compound against an HCV subgenomic replicon expressing a luciferase reporter gene in Huh-7 cells.

Materials:

-

Huh-7 cell line stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.

-

This compound (stock solution in DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the stable HCV replicon Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM (without G418). Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. A suggested starting concentration range is 0.1 µM to 200 µM. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).

-

Treatment: After 24 hours of incubation, remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cytotoxicity Assessment of this compound

This protocol describes a method to determine the 50% cytotoxic concentration (CC50) of this compound in Huh-7 cells using a commercially available lactate dehydrogenase (LDH) release assay.

Materials:

-

Huh-7 cells.

-

Complete DMEM.

-

This compound (stock solution in DMSO).

-

96-well cell culture plates.

-

LDH cytotoxicity assay kit.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in complete DMEM, mirroring the concentrations used in the antiviral assay.

-

Treatment: After 24 hours, add 100 µL of the compound dilutions to the cells. Include wells for untreated cells (background LDH release) and a positive control for maximum LDH release (provided in the kit).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

LDH Assay: Perform the LDH release assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control. Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration.

Protocol 3: Quantification of Intracellular this compound and its Metabolites by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of intracellular this compound and its phosphorylated metabolites from treated Huh-7 cells.

Materials:

-

HCV replicon-containing Huh-7 cells.

-

6-well cell culture plates.

-

This compound.

-

Phosphate-buffered saline (PBS), ice-cold.

-

Methanol (LC-MS grade), ice-cold.

-

Cell scraper.

-

Microcentrifuge tubes.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Cell Treatment: Seed Huh-7 cells in 6-well plates and treat with a defined concentration of this compound for a specific time course (e.g., 2, 8, 24, 48 hours).

-

Cell Lysis and Extraction:

-

At each time point, wash the cells twice with ice-cold PBS.

-

Add 500 µL of ice-cold 70% methanol to each well and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

-

Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method optimized for the separation and detection of this compound and its anticipated metabolites. Use the specific mass transitions of the labeled compound for accurate quantification.

Visualizations

Caption: Mechanism of Action of PSI-6206 in HCV Replication.

Caption: Experimental Workflow for this compound Evaluation.

References

Application Notes and Protocols for PSI-6206-13C,d3 as a Mass Spectrometry Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6206, also known as GS-331007, is the primary metabolite of the blockbuster hepatitis C virus (HCV) nucleotide analog inhibitor sofosbuvir. Accurate quantification of PSI-6206 in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and therapeutic drug monitoring. PSI-6206-13C,d3 is a stable isotope-labeled version of PSI-6206, designed to be used as an internal standard (IS) in bioanalytical methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of one carbon-13 and three deuterium atoms results in a mass shift that allows for its differentiation from the unlabeled analyte, while maintaining nearly identical physicochemical properties. This ensures that the internal standard closely mimics the analyte during sample preparation and ionization, thereby compensating for matrix effects and variability in the analytical process, leading to highly accurate and precise quantification.

Physicochemical Properties of PSI-6206 and its Internal Standard

| Property | PSI-6206 (GS-331007) | This compound |

| Chemical Formula | C₁₀H₁₃FN₂O₅ | C₉¹³CH₁₀D₃FN₂O₅ |

| Molecular Weight | 260.22 g/mol | 264.23 g/mol |

| Synonyms | GS-331007, RO-2433 | - |

| Appearance | White to off-white solid | Solid |

Bioanalytical Method using LC-MS/MS

This section provides a detailed protocol for the quantification of PSI-6206 in human plasma using this compound as an internal standard. The method is based on protein precipitation for sample preparation followed by UPLC-MS/MS analysis.

Materials and Reagents

-

PSI-6206 analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Control human plasma (with K₂EDTA as anticoagulant)

Equipment

-

Ultra-performance liquid chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Calibrated pipettes

Experimental Protocol

1. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve PSI-6206 and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the PSI-6206 primary stock solution with a 50:50 (v/v) acetonitrile:water mixture to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) acetonitrile:water mixture to obtain a final concentration of 100 ng/mL.

2. Preparation of Calibration Curve and Quality Control Samples

-

Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate PSI-6206 working standard solutions to prepare CC samples at concentrations ranging from 5 ng/mL to 2000 ng/mL (e.g., 5, 10, 50, 100, 250, 500, 1000, and 2000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

-

Lower Limit of Quantification (LLOQ): 5 ng/mL

-

Low QC (LQC): 15 ng/mL

-

Medium QC (MQC): 150 ng/mL

-

High QC (HQC): 1500 ng/mL

-

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, CC, QC, or study sample), add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (see step 4) and transfer to an autosampler vial for analysis.

4. UPLC-MS/MS Conditions

-

UPLC System:

-

Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 95 5 1.5 0.4 5 95 2.0 0.4 5 95 2.1 0.4 95 5 | 3.0 | 0.4 | 95 | 5 |

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 10°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-